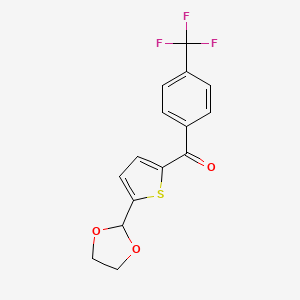

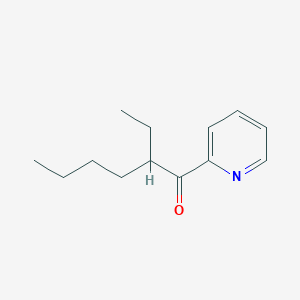

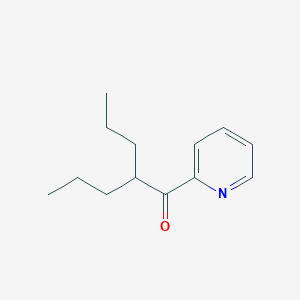

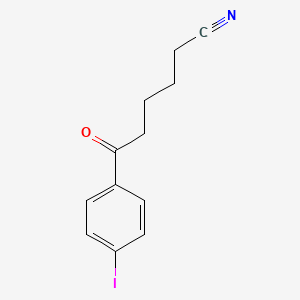

6-(4-Iodophenyl)-6-oxohexanenitrile

Übersicht

Beschreibung

The compound “6-(4-Iodophenyl)-6-oxohexanenitrile” appears to be an organic compound containing an iodine atom attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a nitrile group (-CN), and a ketone group (C=O). The presence of these functional groups can influence the compound’s reactivity and potential uses.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with an iodine source to introduce the iodine atom, and the introduction of the nitrile and ketone groups through appropriate reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the iodine atom, the phenyl ring, and the nitrile and ketone groups. These groups could influence the compound’s shape, polarity, and other physical and chemical properties.Chemical Reactions Analysis

The iodine atom, the nitrile group, and the ketone group in this compound are all potentially reactive. They could undergo various types of chemical reactions, including substitution reactions, addition reactions, and redox reactions, among others.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially its boiling point and melting point. The nitrile and ketone groups could influence the compound’s polarity and solubility.Wissenschaftliche Forschungsanwendungen

Generation and Reactivity of Phenyl Cations

Research by Guizzardi et al. (2001) explored the generation and reactivity of phenyl cations, which are relevant to the study of 6-(4-Iodophenyl)-6-oxohexanenitrile. The study found that certain phenyl cations are stabilized and have mixed carbene-diradical character, which may be relevant for understanding the behavior of 6-(4-Iodophenyl)-6-oxohexanenitrile in various reactions (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Synthesis of Pyridines via Palladium-Catalyzed Cascade Reactions

Yao et al. (2020) presented a study on the Pd-catalyzed cascade reactions of 5-oxohexanenitrile with arylboronic acids. This chemistry is important for the synthesis of pyridines, which may include derivatives of 6-(4-Iodophenyl)-6-oxohexanenitrile (Yao, Qi, Li, Zhen, Liu, Zhao, Shao, Hu, & Chen, 2020).

Development of Acetal-Protecting Groups

Crich and Bowers (2006) introduced the [1-cyano-2-(2-iodophenyl)]ethylidene group as an acetal-protecting group for carbohydrate thioglycoside donors. This research could be applicable to protecting groups related to the structure of 6-(4-Iodophenyl)-6-oxohexanenitrile (Crich & Bowers, 2006).

Base Promoted Homolytic Aromatic Substitution

Leifert, Daniliuc, and Studer (2013) explored base-promoted homolytic aromatic substitution (BHAS) reactions, which might be relevant for understanding the chemical behavior of 6-(4-Iodophenyl)-6-oxohexanenitrile in certain synthetic contexts (Leifert, Daniliuc, & Studer, 2013).

Anticancer Potential and Spectroscopic Analysis

A study by Eşme (2021) on a similar compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, utilized spectroscopy techniques to assess its structure and potential as an anticancer agent. This suggests a possible research direction for investigating the medical applications of 6-(4-Iodophenyl)-6-oxohexanenitrile (Eşme, 2021).

Synthesis of Dihydrobenzofuran-Dicarbonitriles

Research by Medishetti et al. (2019) on the synthesis of dihydrobenzofuran-3,3-dicarbonitriles using molecular iodine might offer insights into new synthetic pathways involving 6-(4-Iodophenyl)-6-oxohexanenitrile (Medishetti, Kale, Nanubolu, & Atmakur, 2019).

Safety And Hazards

As with any chemical compound, handling “6-(4-Iodophenyl)-6-oxohexanenitrile” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and potential biological activity.

Zukünftige Richtungen

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, reactivity, and potential biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis, among others.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have a specific context or application in mind for this compound, please provide more details so I can give a more targeted response.

Eigenschaften

IUPAC Name |

6-(4-iodophenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSQHUIESCYNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642245 | |

| Record name | 6-(4-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Iodophenyl)-6-oxohexanenitrile | |

CAS RN |

898767-86-7 | |

| Record name | 4-Iodo-ε-oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.